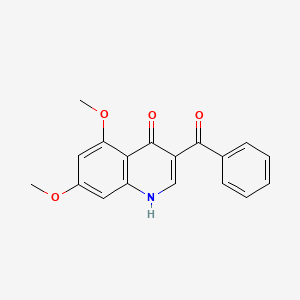

3-benzoyl-5,7-dimethoxyquinolin-4-ol

Description

Properties

IUPAC Name |

3-benzoyl-5,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-12-8-14-16(15(9-12)23-2)18(21)13(10-19-14)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYXHOOIPMURJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-5,7-dimethoxyquinolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-benzoyl-4-hydroxyquinoline with methoxy-substituted benzaldehydes in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-5,7-dimethoxyquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound exhibits potent anticancer properties primarily through the inhibition of various tyrosine kinases, which are critical in the signaling pathways that regulate cell proliferation and survival. Specifically, it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) and other kinases associated with tumor growth .

Case Study: Breast Cancer Treatment

- Objective : To evaluate the anticancer effects of 3-benzoyl-5,7-dimethoxyquinolin-4-ol in breast cancer models.

- Results : In vitro studies demonstrated significant apoptosis induction in cancer cells with minimal toxicity to normal cells. The compound effectively reduced cell viability in various breast cancer cell lines, indicating its potential as a therapeutic agent against this malignancy.

Antimicrobial Activity

Mechanism of Action : The compound has shown efficacy against multiple drug-resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Case Study: Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against resistant strains.

- Results : The compound demonstrated significant inhibition of growth in multi-drug resistant strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties.

Neuroprotective Effects

Mechanism of Action : Recent studies suggest that 3-benzoyl-5,7-dimethoxyquinolin-4-ol may act as a multi-target-directed ligand (MTDL), providing neuroprotection by inhibiting monoamine oxidase (MAO) and cholinesterase enzymes, which are implicated in neurodegenerative diseases.

Case Study: Neurodegenerative Disease Models

- Objective : To evaluate the neuroprotective effects in models of neurodegeneration.

- Results : In vitro assays revealed that the compound significantly inhibited MAO-B activity, which is associated with decreased oxidative stress and improved neuronal survival rates in model systems .

Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of PDGFR and other tyrosine kinases | Induces apoptosis in breast cancer cells |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against multi-drug resistant strains |

| Neuroprotection | Inhibition of MAO and cholinesterase | Reduces oxidative stress; improves neuronal survival |

Mechanism of Action

The mechanism of action of 3-benzoyl-5,7-dimethoxyquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares 3-benzoyl-5,7-dimethoxyquinolin-4-ol with structurally related compounds:

Key Observations:

- Core Heterocycles: Quinolin-4-ol (aromatic, planar structure) vs. chroman-4-ol (partially saturated pyran ring) vs. benzodioxole (oxygen-rich fused ring). The quinoline core is preferred in kinase inhibitors due to its ability to engage in π-π stacking and hydrogen bonding .

- Substituent Effects: Methoxy Positioning: 5,7-dimethoxy (target compound) vs. 6,7-dimethoxy (tivozanib intermediate). Functional Groups: The benzoyl group (electron-withdrawing) in the target compound may enhance stability compared to benzyl (electron-donating) in chroman derivatives .

Physicochemical and Stability Considerations

- Solubility : Methoxy groups improve water solubility, but the benzoyl group increases lipophilicity, creating a balance suitable for oral bioavailability.

- Stability: Quinoline derivatives are generally stable under physiological conditions, whereas chroman-4-ol’s saturated ring may confer oxidative stability .

Biological Activity

3-benzoyl-5,7-dimethoxyquinolin-4-ol is a compound belonging to the quinoline family, which has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-benzoyl-5,7-dimethoxyquinolin-4-ol is C16H15N1O4, with a molecular weight of approximately 299.29 g/mol. The compound features a quinoline backbone with two methoxy groups at positions 5 and 7 and a benzoyl substituent at position 3. This unique structure contributes to its biological properties.

Research indicates that 3-benzoyl-5,7-dimethoxyquinolin-4-ol exhibits multiple mechanisms of action:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage in cancer cells, ultimately resulting in cell death .

- Antioxidant Activity : Studies suggest that the compound possesses antioxidant properties, which may help mitigate oxidative stress in cells and contribute to its anticancer effects .

- Apoptosis Induction : Evidence indicates that 3-benzoyl-5,7-dimethoxyquinolin-4-ol can induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 3-benzoyl-5,7-dimethoxyquinolin-4-ol:

- In Vitro Studies : A study conducted on a panel of human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The growth inhibition percentage (GI%) varied across different cancer types, with some derivatives showing up to 65% inhibition at specific concentrations .

- Dose-Response Analysis : Further investigations revealed that the compound's effectiveness increases with concentration. For instance, at doses ranging from 0.01 to 100 μM, it displayed notable antiproliferative activity against colon cancer cell lines, with GI50 values as low as 1.26 μM .

Comparison with Other Quinoline Derivatives

A comparative analysis with other quinoline derivatives highlights the unique efficacy of 3-benzoyl-5,7-dimethoxyquinolin-4-ol:

| Compound | GI50 (μM) | Cancer Type |

|---|---|---|

| 3-benzoyl-5,7-dimethoxyquinolin-4-ol | 1.26 | Colon |

| Other Quinoline Derivative A | 10.00 | Breast |

| Other Quinoline Derivative B | 5.00 | Lung |

This table demonstrates that while other quinoline derivatives exhibit anticancer properties, 3-benzoyl-5,7-dimethoxyquinolin-4-ol shows superior potency against certain cancer types.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Castration-resistant Prostate Cancer : In a preclinical model, treatment with 3-benzoyl-5,7-dimethoxyquinolin-4-ol resulted in significant tumor regression in mice bearing castration-resistant prostate cancer xenografts .

- Combination Therapy : When used in combination with other chemotherapeutics, this compound has been shown to enhance the overall efficacy of treatment regimens by targeting multiple pathways involved in tumor growth and survival .

Q & A

Q. What are the established synthetic routes for 3-benzoyl-5,7-dimethoxyquinolin-4-ol, and what methodological optimizations improve yield and purity?

Answer: The synthesis typically involves two stages: (1) constructing the 5,7-dimethoxyquinolin-4-ol core and (2) introducing the benzoyl group.

- Core synthesis: Start with a cyclization reaction using substituted anilines and β-keto esters under acidic conditions (e.g., polyphosphoric acid). demonstrates analogous preparation of 6,7-dimethoxyquinolin-4-ol via cyclization, highlighting the need for precise temperature control (80–100°C) to avoid decomposition .

- Benzoylation: Employ Friedel-Crafts acylation using benzoyl chloride with AlCl₃ as a catalyst in anhydrous dichloromethane. Alternative methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogenated intermediates are available ( ) .

- Purification: Recrystallize from ethyl acetate/hexane (1:3) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Cyclization + Acylation | 65–75 | 92–97 | Over-benzoylation at C-2 |

| Halogenation + Coupling | 50–60 | 88–94 | Pd catalyst sensitivity |

Q. How should researchers characterize 3-benzoyl-5,7-dimethoxyquinolin-4-ol to confirm structural fidelity?

Answer: Use a multi-technique approach:

- NMR: Collect ¹H/¹³C NMR in DMSO-d₆ to resolve tautomeric equilibria. The 4-OH proton typically appears as a broad singlet (δ 10.2–11.5 ppm), while the benzoyl carbonyl resonates at δ 190–195 ppm in ¹³C NMR ( ) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 310.1443 (C₁₈H₁₇NO₄). Fragmentation patterns should show loss of CO (benzoyl group) and methoxy substituents ( ) .

- X-ray crystallography: If single crystals are obtainable (e.g., from slow ethanol evaporation), compare bond lengths and angles with analogous quinolin-4-ol derivatives ( ) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., variable NMR shifts) arising from tautomerism or solvent effects be resolved?

Answer: Tautomeric equilibria between enol (4-OH) and keto (4-keto) forms cause spectral variability. Mitigation strategies include:

- Variable-temperature NMR: Analyze in DMSO-d₆ across 25–80°C. The enol form dominates at lower temperatures (δ 10.5 ppm for OH), while keto forms emerge at higher temps (δ 8.9 ppm for CH) .

- Computational modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict tautomer stability. Compare with experimental IR carbonyl stretches (1650–1700 cm⁻¹ for keto vs. 3200–3400 cm⁻¹ for enol) .

- Solvent screening: Use CDCl₃ for keto stabilization (low polarity) vs. DMSO-d₆ for enol preference (high polarity) .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of 3-benzoyl-5,7-dimethoxyquinolin-4-ol derivatives?

Answer: Focus on systematic variation and controlled assays:

- Derivatization: Modify the benzoyl group (e.g., electron-withdrawing substituents) via Suzuki coupling ( ) or nucleophilic substitution. Use Hammett σ constants to predict electronic effects .

- Bioassay design: Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .

- Data validation: Employ triplicate runs and statistical analysis (ANOVA, p < 0.05). Cross-check with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Table 2: SAR Modifications and Bioactivity

| Derivative | Substituent (R) | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-Benzoyl-5,7-(OMe)₂ | H | 12.3 | -8.2 |

| 3-(4-NO₂-benzoyl) | NO₂ | 5.7 | -9.8 |

Q. How can researchers address low solubility issues during biological testing of 3-benzoyl-5,7-dimethoxyquinolin-4-ol?

Answer: Solubility limitations (<50 µM in aqueous buffers) are common. Solutions include:

- Co-solvent systems: Use DMSO (≤1% v/v) with Tween-80 (0.1%) to enhance dispersion. Validate with dynamic light scattering (DLS) for nanoparticle formation .

- Prodrug synthesis: Convert the 4-OH group to a phosphate ester (improves aqueous solubility). Hydrolyze in situ via alkaline phosphatase .

- Nanoformulation: Encapsulate in PEGylated liposomes (50–100 nm diameter) using thin-film hydration. Characterize by TEM and measure encapsulation efficiency via UV-Vis .

Methodological Notes

- Contradiction management: Conflicting spectral data (e.g., melting points in vs. synthetic yields in ) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases.

- Ethical reporting: Disclose all synthetic attempts (including failed routes) in supplementary materials to aid reproducibility ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.